1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide
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Overview
Description
The compound “1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups including an acetyl group, a methylsulfonyl group, a piperidine ring, and a carboxamide group. The presence of an azabicyclo[3.2.1]octane structure indicates that the molecule has a bicyclic structure with three carbon atoms in one ring and two carbon atoms in the second ring .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the formation of the azabicyclo[3.2.1]octane structure could potentially involve a Diels-Alder reaction . The introduction of the acetyl, methylsulfonyl, and carboxamide groups would likely require additional steps involving nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane structure suggests a rigid, bicyclic framework. The presence of the acetyl, methylsulfonyl, and carboxamide groups would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetyl and carboxamide groups could potentially undergo nucleophilic acyl substitution reactions. The methylsulfonyl group could act as a good leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like carboxamide could increase the compound’s solubility in polar solvents .Scientific Research Applications
Chemical Properties and Synthesis
Chemical studies focus on the structural analysis, synthesis, and conformational properties of this compound and its related analogs. For instance, the chemical structure of similar compounds has been analyzed to understand their conformational behavior and potential interactions with biological targets. The synthesis of related compounds provides insights into chemical methodologies that could be applied to synthesize "1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide" and explore its applications further (Li-min Yang et al., 2008).
Potential Therapeutic Effects
Several studies have investigated the biological activities of compounds structurally related to "this compound." These compounds have shown potential in modulating biological receptors and enzymes, suggesting possible therapeutic applications in treating diseases such as cognitive disorders, bacterial infections, and inflammation. For example, derivatives of similar structures have been explored for their anti-acetylcholinesterase activity, which is significant in developing treatments for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Pharmacological Applications
The pharmacological exploration of these compounds includes their potential as agonists or antagonists to specific receptors, such as the nicotinic acetylcholine receptor, which plays a crucial role in cognitive functions. Research on similar compounds has revealed their ability to modulate receptor activity, providing a basis for developing new drugs aimed at treating cognitive deficits and related disorders (A. Mazurov et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-acetyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-11(20)18-7-5-12(6-8-18)16(21)17-13-9-14-3-4-15(10-13)19(14)24(2,22)23/h12-15H,3-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQXEZNPSANUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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